

Application Notes and Protocols for Preclinical Studies of BMS-986308

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For Researchers, Scientists, and Drug Development Professionals

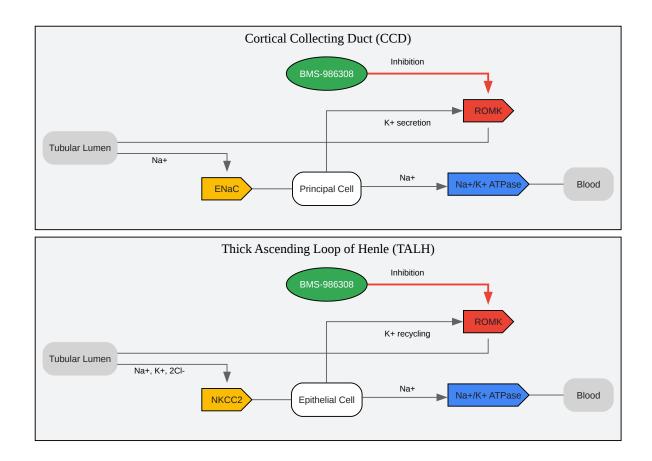
Introduction

BMS-986308 is an oral, selective, and reversible inhibitor of the renal outer medullary potassium (ROMK) channel, a key regulator of salt re-absorption and potassium secretion in the kidneys.[1][2] Its development is targeted towards a novel therapeutic approach for managing conditions such as heart failure, where persistent congestion and edema are significant concerns.[3][4] These application notes provide detailed protocols for the preclinical evaluation of **BMS-986308**, focusing on its mechanism of action, efficacy, and safety profile.

Mechanism of Action: ROMK Inhibition

BMS-986308 exerts its therapeutic effect by inhibiting the ROMK (Kir1.1) channel, which is primarily expressed in the apical membrane of epithelial cells in the thick ascending loop of Henle (TALH) and the cortical collecting duct (CCD) of the kidney.[3] In the TALH, ROMK is crucial for potassium recycling, a process essential for the function of the Na-K-2Cl cotransporter (NKCC2) and, consequently, for salt reabsorption. In the CCD, ROMK is the primary channel for potassium secretion into the urine. By inhibiting ROMK, BMS-986308 disrupts these processes, leading to increased excretion of sodium (natriuresis) and water (diuresis) while preserving potassium levels (potassium-sparing effect).[3][4]





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Caption: Mechanism of BMS-986308 in the kidney.

Quantitative Data Summary

The following tables summarize the key quantitative data from preclinical and early clinical studies of **BMS-986308**.

Table 1: In Vitro Potency and Selectivity



Parameter	Value
ROMK IC50	Data not publicly available
hERG IC50	Data not publicly available
Selectivity (hERG/ROMK)	> Data not publicly available

Table 2: Pharmacokinetic Parameters in Healthy Adults (Single Oral Dose)[5]

Dose	Tmax (h)	t1/2 (h)	AUC	Cmax
1 mg	1.00 - 1.75	~13	Dose proportional	Slightly greater than dose- proportional
3 mg	1.00 - 1.75	~13	Dose proportional	Slightly greater than dose- proportional
10 mg	1.00 - 1.75	~13	Dose proportional	Slightly greater than dose- proportional
30 mg	1.00 - 1.75	~13	Dose proportional	Slightly greater than dose- proportional
100 mg	1.00 - 1.75	~13	Dose proportional	Slightly greater than dose- proportional

Table 3: Pharmacodynamic Effects in Healthy Adults (Change from Baseline)[3][5]



Parameter	30 mg Dose	100 mg Dose
Diuresis (mL) at 6h	Significant Increase	1683.0 mL
Diuresis (mL) at 24h	Significant Increase	2055.3 mL
Natriuresis (mmol) at 6h	Significant Increase	231.7 mmol
Natriuresis (mmol) at 24h	Significant Increase	213.7 mmol

Experimental Protocols In Vitro Assays

- 1. ROMK Inhibition Assay
- Objective: To determine the potency of **BMS-986308** in inhibiting the ROMK channel.
- Principle: This assay typically utilizes cell lines stably expressing the ROMK channel. The
 inhibitory activity is measured by assessing the reduction in potassium ion flow through the
 channel in the presence of the test compound. This can be achieved using techniques such
 as automated patch-clamp electrophysiology or flux-based assays using potassium-sensitive
 fluorescent dyes.
- Materials:
 - HEK293 cells stably expressing human ROMK channels.
 - Cell culture medium and supplements.
 - Assay buffer.
 - BMS-986308 and control compounds.
 - Automated patch-clamp system or fluorescence plate reader.
- Procedure (Conceptual Outline):
 - Culture and harvest HEK293-ROMK cells.



- Prepare a dilution series of BMS-986308.
- Load cells with a potassium-sensitive dye (for flux assays) or prepare for patch-clamp recording.
- Add BMS-986308 at various concentrations to the cells.
- Stimulate channel activity (e.g., by altering the extracellular potassium concentration).
- Measure the change in fluorescence or ionic current.
- Calculate the half-maximal inhibitory concentration (IC50) by fitting the concentrationresponse data to a four-parameter logistic equation.

2. hERG Selectivity Assay

- Objective: To assess the off-target activity of BMS-986308 on the hERG potassium channel, which is critical for cardiac safety assessment.
- Principle: A manual or automated patch-clamp electrophysiology assay is used to measure
 the effect of BMS-986308 on the current conducted by the hERG channel expressed in a
 stable cell line.[6]
- · Materials:
 - HEK293 cells stably expressing hERG channels.
 - Extracellular and intracellular recording solutions.
 - BMS-986308 and positive control (e.g., a known hERG blocker).
 - Patch-clamp rig (amplifier, micromanipulator, perfusion system).
- Procedure:
 - Culture HEK293-hERG cells on coverslips.
 - Place a coverslip in the recording chamber and perfuse with extracellular solution.



- Establish a whole-cell patch-clamp recording from a single cell.
- Apply a voltage protocol to elicit hERG tail currents.
- Once a stable baseline current is established, perfuse the cell with different concentrations of BMS-986308.
- Record the hERG current at each concentration.
- Calculate the percentage of current inhibition at each concentration and determine the IC50 value.[6]

In Vivo Model

- 1. Volume-Loaded Rat Diuresis Model
- Objective: To evaluate the diuretic and natriuretic efficacy of BMS-986308 in a preclinical animal model.[7][8]
- Principle: Rats are orally administered a fluid load to stimulate urine production. The effects
 of BMS-986308 on urine volume and electrolyte excretion are then measured over a specific
 time period and compared to a vehicle control and a positive control (e.g., a known diuretic).
- Materials:
 - Male Sprague-Dawley rats (or other appropriate strain).
 - Metabolic cages for urine collection.
 - Saline solution for volume loading.
 - BMS-986308 formulation for oral administration.
 - Vehicle control.
 - Positive control diuretic (e.g., hydrochlorothiazide).
 - Analytical equipment for measuring urine volume and electrolyte concentrations (Na+, K+).

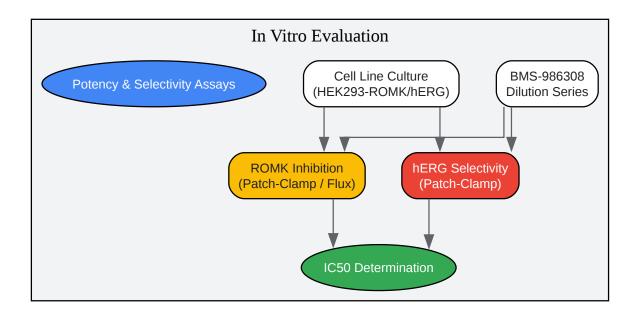


Procedure:

- Acclimate rats to metabolic cages.
- Fast the animals overnight with free access to water.
- Administer the vehicle, BMS-986308 (at various doses, e.g., 0.01-3 mg/kg), or positive control by oral gavage.[1]
- o Immediately after dosing, administer a saline load (e.g., 25 mL/kg) orally.
- Collect urine at specified intervals (e.g., 0-6 hours and 6-24 hours).
- Measure the total urine volume for each collection period.
- Analyze urine samples for sodium and potassium concentrations using a flame photometer or ion-selective electrodes.
- Calculate the total excretion of sodium and potassium.
- Compare the results from the BMS-986308 treated groups to the vehicle and positive control groups.

Experimental Workflows

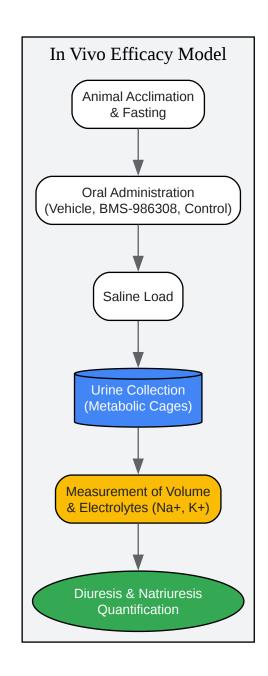




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Caption: In Vitro evaluation workflow for BMS-986308.





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Caption: In Vivo rat diuresis model workflow.

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